molecular formula C23H29ClO4 B12418321 Chlormadinone acetate-d6

Chlormadinone acetate-d6

Cat. No.: B12418321
M. Wt: 411.0 g/mol
InChI Key: QMBJSIBWORFWQT-QJOXPKARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlormadinone acetate-d6 is a deuterium-labeled stable isotope of the synthetic progestin Chlormadinone acetate, which is a progesterone derivative with antiandrogenic properties . This compound serves as a critical internal standard in bioanalytical chemistry, specifically for the high-resolution liquid chromatography-mass spectrometry (LC-MS) quantification of its unlabeled counterpart in biological samples such as plasma . Its incorporation of six deuterium atoms provides the mass shift necessary for accurate and interference-free trace-level analysis, supporting sensitive quantification with a lower limit of quantitation (LLOQ) reported at 78.1 pg/mL for the native molecule in method development . As a biochemical research tool, the parent compound, Chlormadinone acetate, is a well-characterized progestogen and a steroidal antiandrogen . It acts primarily as an agonist of the progesterone receptor and a competitive antagonist of the androgen receptor, thereby inhibiting the effects of endogenous androgens like testosterone and dihydrotestosterone . Its antiandrogenic effect is presumed to result from both its binding to androgen receptors and the competitive inhibition of the 5α-reductase enzyme . Furthermore, it exhibits a strong anti-gonadotropic effect, suppressing gonadotropin secretion through negative feedback . This deuterated standard is essential for analytical method development (AMV), validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It ensures traceability and compliance with regulatory guidelines, serving as a reference standard in pharmaceutical research . The product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H29ClO4

Molecular Weight

411.0 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-2,2,4-trideuterio-10,13-dimethyl-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1/i2D3,5D2,11D

InChI Key

QMBJSIBWORFWQT-QJOXPKARSA-N

Isomeric SMILES

[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C)OC(=O)C([2H])([2H])[2H])Cl

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Acid/Base-Catalyzed Hydrogen-Deuterium Exchange

This method leverages deuterium oxide (D$$_2$$O) under alkaline or acidic conditions to replace labile hydrogens. A representative protocol involves:

  • Reagents : Chlormadinone acetate, D$$_2$$O, NaOH/KOH.
  • Conditions : 90–95°C for 1–3 hours, followed by thermal dehydration at 130–150°C.
  • Mechanism : Base-catalyzed enolization facilitates H-D exchange at α-positions to carbonyl groups. For chlormadinone acetate-d6, this targets hydrogens adjacent to the 3-keto and 20-acetoxy groups.
  • Optimization : Multiple cycles of D$$_2$$O addition (2–5 repetitions) achieve >99% deuteration. Post-reaction purification via recrystallization at 16–18°C yields 85–98% purity.

Table 1: H-D Exchange Conditions and Outcomes

Parameter Details
Catalyst NaOH/KOH (0.5–1.5% w/w)
Temperature 90–95°C (exchange); 130–150°C (dehydration)
Cycles 2–5
Yield (Crude) 98.2–98.6%
Final Purity ≥99.8% (after recrystallization)

Metal-Catalyzed Deuterium Gas Exchange

Transition metals like palladium (Pd) or platinum (Pt) catalyze direct H-D exchange using deuterium gas (D$$_2$$). Key steps include:

  • Catalysts : 5–10% Pd/C or PtO$$_2$$.
  • Conditions : 25–50°C under D$$_2$$ atmosphere (1–3 bar).
  • Scope : Targets aromatic and aliphatic C-H bonds, achieving selective deuteration at steroidal positions resistant to base-catalyzed exchange.
  • Challenges : Over-deuteration and catalyst poisoning by sulfur-containing moieties necessitate careful monitoring.

Table 2: Metal-Catalyzed Deuterium Incorporation

Parameter Details
Catalyst Loading 5–10% Pd/C
Pressure 1–3 bar D$$_2$$
Duration 12–24 hours
Deuterium Incorporation 90–95% (site-specific)

Synthetic Derivatization with Deuterated Reagents

Deuterated acetyl chloride (CD$$_3$$COCl) introduces deuterium during late-stage functionalization:

  • Procedure : Chlormadinone is acetylated with CD$$_3$$COCl in pyridine/dichloromethane.
  • Advantages : Avoids isotopic dilution; achieves >99% D$$_6$$ purity in a single step.
  • Limitations : High cost of deuterated reagents limits scalability.

Analytical Validation and Quality Control

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms deuterium content and positional integrity. For this compound, the molecular ion [M+H]$$^+$$ appears at m/z 411.0, with a 6 Da shift from the non-deuterated analog. Isotopic purity ≥99.8% is achievable via recrystallization.

Nuclear Magnetic Resonance (NMR)

$$^2$$H-NMR and $$^13$$C-NMR verify deuterium placement. Key signals include:

  • C-21 Acetate : δ$$^2$$H 2.07 ppm (s, CD$$_3$$COO).
  • C-6 Chlorine : No isotopic splitting, confirming intact C-Cl bond.

Industrial-Scale Production Challenges

Scaling deuterated syntheses requires addressing:

  • Cost Efficiency : D$$2$$O and CD$$3$$COCl are expensive; recycling catalysts and solvents mitigates costs.
  • Regulatory Compliance : Adherence to Good Manufacturing Practice (GMP) ensures batch consistency.
  • Purification : Large-scale recrystallization demands precise temperature control (16–18°C) to prevent isotopic scrambling.

Chemical Reactions Analysis

Hydrolysis Reactions

CMA-d6 undergoes hydrolysis under aqueous conditions, primarily targeting its ester and ketone groups:

  • Deacetylation : The C17α acetate group hydrolyzes to form chlormadinone-d6, releasing acetic acid-d3 (observed in isotopic studies).

  • Ketone reduction : The C3 ketone group can be reduced to a hydroxyl group in acidic/basic media, forming 3α-OH-CMA-d6 and 3β-OH-CMA-d6 .

Conditions :

Reaction TypepH RangeTemperatureCatalysts
Deacetylation2–1025–50°CLipases
Ketone reduction7–937°CNADPH-dependent enzymes

Oxidation Reactions

CMA-d6 participates in oxidation reactions at multiple sites:

  • C6-C7 double bond : Epoxidation forms a 6,7-epoxide intermediate.

  • Hydroxylation : Introduces hydroxyl groups at C2α, C3α, and C15β positions .

Key Observations :

  • Epoxidation is reversible under acidic conditions.

  • Hydroxylation rates differ between deuterated and non-deuterated forms due to kinetic isotope effects .

Deuteration-Specific Reactions

The isotopic labeling in CMA-d6 influences reaction pathways:

  • Isotope exchange : Deuterium at C21 and C22 positions undergoes partial exchange with protium in protic solvents (e.g., D2O).

  • Metabolic stability : Deuteration reduces first-pass metabolism by cytochrome P450 enzymes, prolonging half-life compared to non-deuterated CMA .

Conjugation Reactions

CMA-d6 undergoes phase II metabolism:

  • Glucuronidation : Primarily at the C3 hydroxyl group (post-reduction) .

  • Sulfation : Occurs at C21 hydroxyl groups, forming water-soluble metabolites .

Metabolite Distribution :

MetaboliteUrinary ExcretionFecal Excretion
3α-OH-CMA-d6-gluc33–45%10–15%
CMA-d6-sulfate12–18%8–12%

Analytical Characterization

Reaction products are analyzed using:

  • LC-MS/MS : Quantifies metabolites with high sensitivity (LLOQ: 0.16–100 ng/ml) .

  • NMR spectroscopy : Confirms deuteration efficiency (>98% isotopic purity) .

LC Retention Data :

CompoundRetention Time (min)CVtR (%)
CMA-d67.230.11
3α-OH-CMA-d66.850.13
CMA-d6-sulfate5.530.16

Stability Under Stress Conditions

  • Thermal degradation : Forms chloro-dehydro byproducts above 150°C .

  • Photodegradation : UV exposure induces C6-Cl bond cleavage, generating Δ4,6-diene derivatives.

Scientific Research Applications

Hormonal Therapy and Contraception

Chlormadinone acetate is primarily utilized in hormonal therapies and as an oral contraceptive. The progestogenic properties of chlormadinone acetate-d6 allow it to effectively regulate menstrual cycles and manage conditions such as endometriosis and dysmenorrhea.

  • Combination Therapy : Chlormadinone acetate is often combined with ethinyl estradiol to enhance contraceptive efficacy. Studies have shown that this combination leads to high tolerability and adherence due to a favorable side effect profile .
  • Mechanism of Action : It exerts anti-gonadotropic effects by providing negative feedback on gonadotropin secretion, which is crucial for ovulation control .

Odontogenic Differentiation

Recent studies have investigated the effects of this compound on odontogenic differentiation in human dental pulp cells (hDPCs).

  • Cell Viability and Differentiation : Research indicated that this compound does not significantly affect cell viability but enhances the expression of odontogenic marker genes such as alkaline phosphatase (ALP) and osteocalcin (OCN). This suggests its potential role in promoting dental tissue regeneration .
  • Signaling Pathways : The compound was found to activate the extracellular signal-regulated kinase (ERK) pathway, which is essential for cellular differentiation processes .

Pharmacokinetic Studies

The deuterated form of chlormadinone acetate has been studied for its altered pharmacokinetics compared to its non-deuterated counterpart.

  • Deuterium Substitution : Incorporating deuterium can affect the metabolic stability and bioavailability of drugs. Studies suggest that deuteration may lead to prolonged half-lives and improved therapeutic profiles, making this compound a candidate for further pharmacological investigations .

Safety and Efficacy

The safety profile of this compound has been a subject of scrutiny, particularly concerning its long-term use.

  • Meningioma Risk : Regulatory bodies have highlighted concerns regarding the potential risk of meningioma associated with medications containing chlormadinone. New measures are being recommended to minimize this risk .
  • Clinical Tolerability : Despite safety concerns, clinical studies have demonstrated that chlormadinone acetate maintains good tolerability over extended periods, making it a viable option for patients requiring long-term hormonal therapy .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaFindingsReferences
Hormonal TherapyEffective in regulating menstrual cycles; used in combination with ethinyl estradiol
Odontogenic DifferentiationEnhances expression of odontogenic markers; activates ERK signaling pathway
PharmacokineticsDeuteration may improve metabolic stability and bioavailability
SafetyConcerns regarding meningioma risk; generally well-tolerated in clinical settings

Mechanism of Action

Chlormadinone acetate-d6 exerts its effects by binding to progesterone and androgen receptors. As a progestin, it mimics the action of natural progesterone, regulating the menstrual cycle and maintaining pregnancy. As an antiandrogen, it inhibits the action of androgens by blocking their receptors, which is useful in treating conditions like acne and hirsutism. The molecular targets and pathways involved include the progesterone receptor and androgen receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

CMA belongs to the 17α-hydroxyprogesterone derivative class of progestins. Key comparators include cyproterone acetate (CPA), drospirenone, dienogest, nomegestrol acetate, and medrogestone. Below is a detailed analysis:

Antiandrogenic Potency and Receptor Binding

Compound Antiandrogenic Potency Progesterone Receptor (PR) Affinity Androgen Receptor (AR) Antagonism Glucocorticoid Receptor (GR) Interaction Clinical Applications
Chlormadinone acetate Moderate High Competitive inhibition Binds GR (weak) COCs, BPH, prostate cancer, ART
Cyproterone acetate High High Strong antagonism Binds GR (moderate) Acne, hirsutism, COCs
Drospirenone Low-Moderate Moderate Weak antagonism Antimineralocorticoid activity COCs, HRT
Dienogest Moderate High Partial agonism/antagonism No GR interaction Endometriosis, COCs
Nomegestrol acetate Low-Moderate High Weak antagonism No GR interaction HRT, menstrual disorders
  • Antiandrogenic Activity: CPA is the most potent antiandrogen, while CMA and dienogest exhibit moderate activity. Drospirenone and nomegestrol acetate are weaker .
  • Receptor Specificity: CMA binds weakly to GR, unlike CPA, which shows stronger GR affinity. Drospirenone uniquely exhibits antimineralocorticoid effects .
  • Clinical Use : CMA is distinct in its application for prostate cancer and ART, whereas CPA is preferred for severe hyperandrogenism.

Efficacy in Contraception and Hormonal Therapy

  • Contraceptive Efficacy : CMA-containing COCs (e.g., 0.03 mg ethinylestradiol/2 mg CMA) demonstrate equivalent efficacy to other COCs, with pregnancy rates of 0.5–1.0 per 100 woman-years .
  • Luteal Support in ART : CMA (6 mg/day) achieves pregnancy rates comparable to vaginal progesterone (31.6% vs. 31.2%) despite older patient age and fewer embryos transferred .

Unique Pharmacodynamic Properties

Q & A

Q. Table 1. Key Pharmacokinetic Parameters of Chlormadinone Acetate

ParameterHuman Data Rat Data
Cmax6.95 ng/mLN/A
AUC0–∞53.32 ng·hr/mL126 L/day (clearance)
t1/256.6 hours80.1 hours
Vd42.6 L/kg3.1 L/kg

Q. Table 2. Receptor Binding Affinities of Chlormadinone Acetate

ReceptorKi (nM) Relative Potency vs. Progesterone
Progesterone (PR)2.51.8×
Androgen (AR)3.80.6×
Glucocorticoid (GR)160.1×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.